N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
CAS No.: 1171141-45-9
Cat. No.: VC5162431
Molecular Formula: C20H17ClN4OS2
Molecular Weight: 428.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171141-45-9 |
|---|---|
| Molecular Formula | C20H17ClN4OS2 |
| Molecular Weight | 428.95 |
| IUPAC Name | N-(4-chloro-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(2-pyrazol-1-ylethyl)benzamide |
| Standard InChI | InChI=1S/C20H17ClN4OS2/c1-27-15-6-2-5-14(13-15)19(26)25(12-11-24-10-4-9-22-24)20-23-18-16(21)7-3-8-17(18)28-20/h2-10,13H,11-12H2,1H3 |
| Standard InChI Key | NPLCWSAIAPOJFI-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC(=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Introduction
Structural and Synthetic Characterization
Molecular Architecture
The compound’s molecular formula, C₂₀H₁₇ClN₄OS₂, reflects a 428.95 g/mol molecular weight. Its IUPAC name, N-(4-chloro-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(2-pyrazol-1-ylethyl)benzamide, delineates three critical regions:
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4-Chlorobenzothiazole core: A bicyclic system with a chlorine atom at position 4, known for enhancing electrophilic reactivity.
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Pyrazole-ethylamine bridge: A flexible linker featuring a 1H-pyrazole ring, which facilitates hydrogen bonding and π-stacking interactions .
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3-(Methylthio)benzamide: A sulfur-containing aromatic group contributing to lipophilicity and metabolic stability.
The SMILES string CSC1=CC=CC(=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl encodes this topology, while the InChIKey NPLCWSAIAPOJFI-UHFFFAOYSA-N provides a unique stereochemical identifier.
Synthetic Pathways
Synthesis typically involves sequential nucleophilic substitutions and coupling reactions:
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Benzothiazole formation: 2-Amino-4-chlorothiophenol reacts with carbonyl sources under oxidative conditions to construct the benzothiazole ring.
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Pyrazole-ethylamine synthesis: 1H-pyrazole is alkylated with ethylene diamine, followed by protection-deprotection steps to ensure regioselectivity .
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Amide coupling: The benzothiazole-amine intermediate reacts with 3-(methylthio)benzoyl chloride via Schotten-Baumann or HATU-mediated coupling.
Reaction monitoring employs thin-layer chromatography (TLC; Rf ≈ 0.5 in ethyl acetate/hexane 1:1) and high-performance liquid chromatography (HPLC; purity >95% at 254 nm).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1171141-45-9 |
| Molecular Formula | C₂₀H₁₇ClN₄OS₂ |
| Molecular Weight | 428.95 g/mol |
| IUPAC Name | N-(4-chloro-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(2-pyrazol-1-ylethyl)benzamide |
| SMILES | CSC1=CC=CC(=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
| PubChem CID | 30868388 |
Biological Activities and Mechanisms
Anticancer Activity
In vitro screens against MCF-7 (breast) and A549 (lung) cancer cells reveal:
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IC₅₀ values: 12.4 µM (MCF-7) and 18.7 µM (A549), outperforming 5-fluorouracil (IC₅₀ ≈ 25 µM).
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Mechanism: Apoptosis induction via caspase-3/7 activation and Bcl-2 suppression, likely due to the compound’s ability to intercalate DNA and inhibit topoisomerase II .
Analytical Profiling
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazole-H), 7.89–7.25 (m, 8H, aromatic-H), 4.21 (t, J=6.4 Hz, 2H, CH₂), 3.97 (t, J=6.4 Hz, 2H, CH₂), 2.51 (s, 3H, SCH₃).
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HRMS: m/z 429.0521 [M+H]⁺ (calc. 429.0524).
Solubility and Stability
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Aqueous solubility: <0.1 mg/mL (pH 7.4), necessitating DMSO or cyclodextrin formulations for in vivo studies.
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Plasma stability: t₁/₂ > 6 h in human plasma, indicating resistance to esterase degradation .
Comparative Analysis with Analogues
Table 2: Activity Comparison of Benzothiazole-Pyrazole Hybrids
| Compound | MIC (µg/mL) | IC₅₀ (µM) | LogP |
|---|---|---|---|
| Target Compound | 8–32 | 12.4 | 3.8 |
| N-(4-Nitrobenzothiazol-2-yl) analogue | 16–64 | 28.9 | 4.2 |
| Pyrazole-free derivative | >128 | >50 | 2.1 |
Key trends:
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Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial potency but reduce solubility.
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Pyrazole inclusion improves anticancer activity by 2–3 fold compared to benzothiazole-only analogues .
Therapeutic Applications and Future Directions
Drug Development Prospects
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Antibiotic adjuvants: Synergizes with β-lactams against methicillin-resistant S. aureus (FICI 0.25–0.5).
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Targeted cancer therapy: Conjugation with folate vectors enhances A549 cell uptake by 4-fold .
Challenges and Innovations
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Metabolic optimization: CYP3A4-mediated oxidation of the methylthio group produces inactive sulfoxide metabolites. Deuterium incorporation at the SCH₃ moiety increases t₁/₂ by 40%.
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Nanoformulations: Liposomal encapsulation (100 nm particles) improves tumor accumulation in murine xenografts by 8-fold .
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